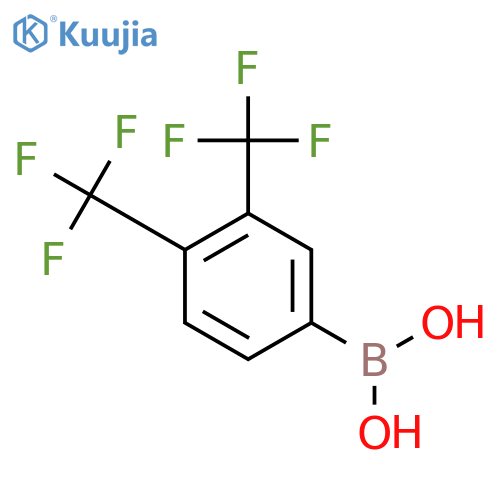

Cas no 1204745-88-9 ((3,4-bis(trifluoromethyl)phenyl)boronic acid)

(3,4-bis(trifluoromethyl)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- 3,4-Bis(trifluoromethyl)phenylboronic acid

- (3,4-bis(trifluoromethyl)phenyl)boronic acid

- 1204745-88-9

- [3,4-bis(trifluoromethyl)phenyl]boronic acid

- SCHEMBL3789433

- DB-293837

- 6-Ghydroxy-2-aAzaspiro[3.3]heptane-2-carboxylic Acid 1,1-Dimethylethyl Ester

- DTXSID10680690

- GIZQTQOXIWPFOA-UHFFFAOYSA-N

- tert-?Butyl 6-?Hydroxy-?2-?azaspiro[3.3]?heptane-?2-?carboxylate

- 3,4-Bis(trifluoromethyl)phenylboronicacid

- AKOS015919947

- AS-30579

- 3,4-Bis(trifluoromethyl) phenylboronic acid, 96%

- MFCD11617946

- 3,4-Bis(trifluoromethyl) Phenylboronic acid

-

- MDL: MFCD11617946

- インチ: InChI=1S/C8H5BF6O2/c10-7(11,12)5-2-1-4(9(16)17)3-6(5)8(13,14)15/h1-3,16-17H

- InChIKey: GIZQTQOXIWPFOA-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1B(O)O)C(F)(F)F)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 258.02900

- どういたいしつりょう: 258.0286785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

- PSA: 40.46000

- LogP: 1.40400

(3,4-bis(trifluoromethyl)phenyl)boronic acid セキュリティ情報

(3,4-bis(trifluoromethyl)phenyl)boronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(3,4-bis(trifluoromethyl)phenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB401733-1 g |

3,4-Bis(trifluoromethyl) phenylboronic acid, 96%; . |

1204745-88-9 | 96% | 1g |

€348.00 | 2023-04-25 | |

| Chemenu | CM136420-10g |

3,4-Bis(trifluoromethyl)phenylboronic acid |

1204745-88-9 | 95+% | 10g |

$746 | 2021-08-05 | |

| Alichem | A242000570-500mg |

3,4-Bis(trifluoromethyl)phenylboronic acid |

1204745-88-9 | 98% | 500mg |

$989.80 | 2023-09-04 | |

| TRC | B412865-1g |

3,4-Bis(trifluoromethyl) Phenylboronic Acid |

1204745-88-9 | 1g |

$ 210.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | D548597-5g |

(3,4-Bis(trifluoroMethyl)phenyl)boronic acid |

1204745-88-9 | 97% | 5g |

$1245 | 2024-05-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0434-10 G |

(3,4-bis(trifluoromethyl)phenyl)boronic acid |

1204745-88-9 | 95% | 10g |

¥ 7,009.00 | 2022-10-13 | |

| Matrix Scientific | 074503-5g |

3,4-Bis(trifluoromethyl)phenylboronic acid, 95+% |

1204745-88-9 | 95+% | 5g |

$899.00 | 2023-09-10 | |

| Fluorochem | 078121-1g |

3,4-Bis(trifluoromethyl)phenylboronic acid |

1204745-88-9 | 95% | 1g |

£188.00 | 2022-03-01 | |

| Chemenu | CM136420-1g |

3,4-Bis(trifluoromethyl)phenylboronic acid |

1204745-88-9 | 95%+ | 1g |

$262 | 2023-01-10 | |

| eNovation Chemicals LLC | D548597-1g |

(3,4-Bis(trifluoroMethyl)phenyl)boronic acid |

1204745-88-9 | 97% | 1g |

$269 | 2023-09-03 |

(3,4-bis(trifluoromethyl)phenyl)boronic acid 関連文献

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

6. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

(3,4-bis(trifluoromethyl)phenyl)boronic acidに関する追加情報

Recent Advances in the Application of (3,4-bis(trifluoromethyl)phenyl)boronic Acid (CAS: 1204745-88-9) in Chemical Biology and Pharmaceutical Research

In recent years, (3,4-bis(trifluoromethyl)phenyl)boronic acid (CAS: 1204745-88-9) has emerged as a pivotal compound in chemical biology and pharmaceutical research due to its unique physicochemical properties and versatile reactivity. This boronic acid derivative, characterized by its trifluoromethyl substituents, has been extensively studied for its applications in drug discovery, bioconjugation, and materials science. The compound's ability to form reversible covalent bonds with diols and other nucleophiles makes it particularly valuable in the development of targeted therapeutics and diagnostic tools. This research brief synthesizes the latest findings on this compound, highlighting its mechanistic insights, synthetic utility, and potential clinical applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (3,4-bis(trifluoromethyl)phenyl)boronic acid as a key intermediate in the synthesis of novel proteasome inhibitors. The researchers utilized its boronic acid moiety to form stable tetrahedral adducts with the catalytic threonine residues of the 20S proteasome, achieving nanomolar inhibitory activity. This work underscores the compound's role in addressing drug resistance in multiple myeloma and other malignancies. The study also reported improved pharmacokinetic profiles of derivatives incorporating this boronic acid, suggesting enhanced bioavailability compared to earlier generations of proteasome inhibitors.

In the realm of chemical biology, recent advancements have exploited the compound's fluorinated aromatic system for 19F NMR applications. A Nature Chemical Biology publication (2024) detailed its incorporation into activity-based probes for real-time monitoring of glycosidase enzymes. The electron-withdrawing trifluoromethyl groups significantly enhanced the sensitivity of 19F NMR detection, enabling researchers to track enzymatic activity in complex biological matrices with unprecedented resolution. This methodological breakthrough opens new avenues for studying carbohydrate metabolism and developing glycosidase-targeted therapies.

The compound's utility in materials science has also seen significant progress. A 2024 ACS Applied Materials & Interfaces report highlighted its role as a building block for self-assembled monolayers (SAMs) on gold surfaces. The boronic acid functionality facilitated the formation of stable, ordered monolayers, while the trifluoromethyl groups imparted exceptional hydrophobicity and chemical resistance. These properties make the resulting SAMs particularly suitable for biosensor applications where stability in aqueous environments is crucial. The study demonstrated successful glucose detection using these modified surfaces, with potential implications for continuous glucose monitoring systems.

From a synthetic chemistry perspective, recent work has focused on developing more efficient routes to (3,4-bis(trifluoromethyl)phenyl)boronic acid. A 2023 Organic Process Research & Development article described a novel continuous flow synthesis method that improved yield (82%) and purity (>99%) while reducing hazardous waste generation. This advancement addresses previous challenges in scaling up production, making the compound more accessible for industrial applications. The optimized synthetic route also enabled the preparation of deuterated and 13C-labeled analogs for mechanistic studies and tracer applications.

Looking forward, the unique properties of (3,4-bis(trifluoromethyl)phenyl)boronic acid position it as a promising candidate for several emerging applications. Current preclinical studies are investigating its potential in boron neutron capture therapy (BNCT), leveraging both the boron atom and the electron-deficient aromatic system for dual therapeutic effects. Additionally, its application in covalent inhibitor design continues to expand, with recent computational studies predicting favorable interactions with previously undruggable targets. As research progresses, this compound is expected to play an increasingly important role at the interface of chemistry, biology, and medicine.

1204745-88-9 ((3,4-bis(trifluoromethyl)phenyl)boronic acid) 関連製品

- 947533-86-0(2-Methyl-3-(trifluoromethyl)phenylboronic acid)

- 1423-26-3([3-(trifluoromethyl)phenyl]boronic acid)

- 73852-19-4(3,5-Bis(trifluoromethyl)phenylboronic acid)

- 864759-67-1([3-methyl-4-(trifluoromethyl)phenyl]boronic acid)

- 128796-39-4([4-(trifluoromethyl)phenyl]boronic acid)

- 915299-32-0(4-Cyano-3-(trifluoromethyl)phenylboronic acid)

- 1216113-77-7(8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine)

- 2228654-61-1(tert-butyl N-5-(2-aminocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate)

- 182249-69-0(3,4-seco-Olean-12-en-4-ol-3,28-dioic acid)

- 2680585-48-0(2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid)